(3R,5R)-1-Boc-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine
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Overview
Description
tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate: (MFCD31744120) is a chemical compound with the molecular formula C16H33NO4Si . It is a piperidine derivative, often used as a building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate typically involves the protection of hydroxyl groups and the formation of piperidine rings. The reaction conditions often include the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as a silylating agent and tert-butyl chloroformate (Boc-Cl) for the protection of amine groups .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The preparation method is simple and suitable for industrial large-scale production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various piperidine derivatives, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine
- tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate lies in its specific structural features, such as the presence of both tert-butyl and silyl protecting groups. These features make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-12(18)9-13(11-17)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEAOZNPUCMJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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